1-[5-(2-nitrophenoxy)pentyl]pyrrolidine
Description
1-[5-(2-Nitrophenoxy)pentyl]pyrrolidine is a pyrrolidine derivative featuring a pentyl chain linking the pyrrolidine nitrogen to a 2-nitrophenoxy group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.8) and a hydrogen bond acceptor count of 4, as inferred from related compounds .
Properties
IUPAC Name |
1-[5-(2-nitrophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-1-4-10-16-11-5-6-12-16/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGFHJNYKJPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomer: 1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine
Key Differences :
- Substituent Position: The nitro group is para (4-nitrophenoxy) rather than ortho (2-nitrophenoxy).
- Physicochemical Properties :
- Para substitution often reduces steric hindrance, possibly improving binding to flat aromatic pockets in biological targets.
Halogen-Substituted Analog: 1-(5-Bromo-2-nitrophenyl)pyrrolidine
Key Differences :
Carboxamide Derivative: N-(3-Nitrophenyl)pyrrolidine-1-carboxamide
Key Differences :
Epoxide-Containing Analog: Pyrrolidine, 1-[4-nitro-2-[(2R)-oxiranylmethoxy]phenyl]
Key Differences :
- Functional Group : Incorporates an oxiranylmethoxy (epoxide) group.
- Properties :
- Implications :
- The epoxide introduces reactivity for ring-opening reactions, useful in prodrug design.
- Higher PSA suggests reduced blood-brain barrier penetration compared to the target compound.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated from structural analogs.
Table 2: Functional and Application Comparisons
Research Findings and Implications
- Positional Isomerism : The ortho-nitro configuration in the target compound may confer steric hindrance, reducing binding to certain receptors compared to the para isomer .
- Halogen Effects : Bromine in analogs enhances molecular weight and halogen bonding but sacrifices conformational flexibility .
- Linker Chemistry : Ether vs. carboxamide linkers trade off between lipophilicity and polarity, impacting bioavailability .
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